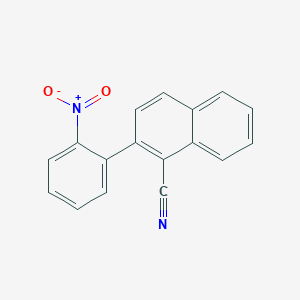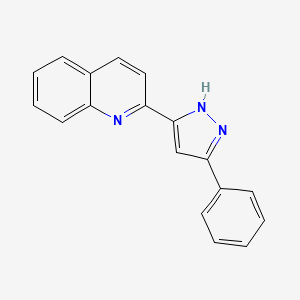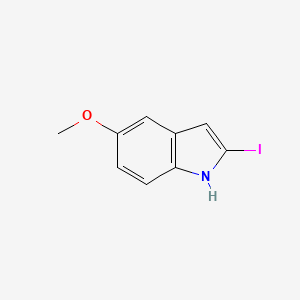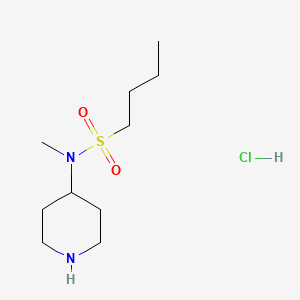![molecular formula C13H9BrN2 B11848789 3-Bromo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B11848789.png)
3-Bromo-5-phenylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 3-position and a phenyl group at the 5-position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.
Preparation Methods
The synthesis of 3-Bromo-5-phenylimidazo[1,2-a]pyridine typically involves the cyclization of α-bromoketones with 2-aminopyridines. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base . This method is advantageous due to its simplicity and efficiency.
Chemical Reactions Analysis
3-Bromo-5-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further chemical modifications.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include TBHP, iodine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-phenylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential therapeutic effects, such as anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Bromo-5-phenylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-Bromoimidazo[1,2-a]pyridine: Lacks the phenyl group at the 5-position, which may affect its biological activity and chemical reactivity.
5-Phenylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 3-position, which can influence its ability to undergo substitution reactions.
Imidazo[1,2-a]pyridine: The parent compound without any substituents, serving as a basic scaffold for various derivatives.
Properties
Molecular Formula |
C13H9BrN2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
3-bromo-5-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-12-9-15-13-8-4-7-11(16(12)13)10-5-2-1-3-6-10/h1-9H |
InChI Key |
SNEVLOUBMUXZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=NC=C(N32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



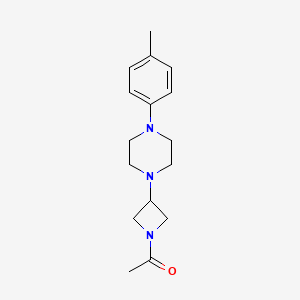

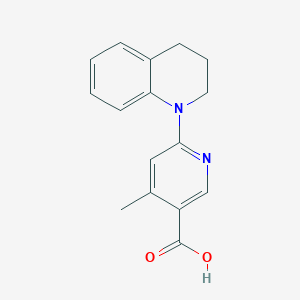
![3h-Spiro[2-benzofuran-1,9'-fluorene]](/img/structure/B11848735.png)
